Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 1346691-35-7
VCID: VC15973052
InChI: InChI=1S/C7H7ClN2O3/c1-12-7(11)4-13-5-2-6(8)10-9-3-5/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate

CAS No.: 1346691-35-7

Cat. No.: VC15973052

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate - 1346691-35-7

Specification

CAS No. 1346691-35-7
Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
IUPAC Name methyl 2-(6-chloropyridazin-4-yl)oxyacetate
Standard InChI InChI=1S/C7H7ClN2O3/c1-12-7(11)4-13-5-2-6(8)10-9-3-5/h2-3H,4H2,1H3
Standard InChI Key PKIGUQASUGQUMZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)COC1=CC(=NN=C1)Cl

Introduction

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is a heterocyclic compound that belongs to the pyridazine family, characterized by its unique structure featuring a methyl ester functional group and a chlorinated pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development.

Synthesis Methods

The synthesis of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate typically involves multiple steps, which may vary based on laboratory conditions and desired yields. Common methods include nucleophilic substitutions and esterification processes. These reactions can lead to the formation of various derivatives by modifying the ester group or replacing the chlorine atom.

Biological Activity and Applications

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate has shown promising biological activities in preliminary studies. Compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The chloropyridazine moiety is often associated with enhanced biological properties due to its ability to interact with various biological targets, including enzymes and receptors.

Table 1: Biological Activities of Similar Compounds

Compound TypeBiological ActivityPotential Use
Pyridazine DerivativesAnti-inflammatory, Antimicrobial, AnticancerPharmaceutical Development
Chlorinated PyridazinesEnhanced Biological InteractionsDrug Targeting

Research Findings and Future Directions

Research on Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate focuses on its interaction with biological targets and its potential applications in drug development. Studies often employ techniques such as molecular docking to understand its mechanism of action and optimize its pharmacological profile. Future research directions include exploring its derivatives for improved biological activity and investigating its efficacy in various disease models.

Table 2: Potential Applications of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate Derivatives

Derivative TypePotential ApplicationResearch Status
Anti-inflammatory DerivativesTreatment of Inflammatory DiseasesPreliminary Studies
Antimicrobial DerivativesDevelopment of New AntibioticsIn Vitro Testing
Anticancer DerivativesCancer TherapyPreclinical Trials

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